N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide
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Overview
Description
N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide is a complex organic compound with a unique structure that includes acetyl and dimethoxy groups attached to a dihydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide typically involves multiple steps. One common method includes the selective demethylation of 2-acetyl-1,4,5,8-tetramethoxynaphthalene using anhydrous aluminum chloride, followed by oxidation with cerium ammonium nitrate . This method is preferred due to its higher overall yield and simpler work-up process compared to other reported routes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The acetyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-2-acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]acetamide
- N-[(2R)-6,7-dihydroxy-3-oxo-1-sulfanylheptan-2-yl]acetamide
Uniqueness
N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide is unique due to its specific structural features, such as the presence of both acetyl and dimethoxy groups on a dihydronaphthalene core
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C16H21NO4/c1-10(18)16(17-11(2)19)8-7-12-13(9-16)15(21-4)6-5-14(12)20-3/h5-6H,7-9H2,1-4H3,(H,17,19)/t16-/m1/s1/i11+1 |
InChI Key |
NHKFQPDGTLYCSG-SIFZQSJYSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2=C(C=CC(=C2C1)OC)OC)N[13C](=O)C |
Canonical SMILES |
CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C |
Origin of Product |
United States |
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